1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea
Description
Properties
Molecular Formula |
C13H11Cl2N3O |
|---|---|
Molecular Weight |
296.15 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-3-4-11(15)12(6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
InChI Key |
LIIDYQRSXWHREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition Method
The nucleophilic addition method is a widely employed synthesis route for 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea. This approach involves the reaction of 1,3-dichloro-5-isocyanatobenzene with 2-chlorobenzylamine in a polar aprotic solvent such as dichloromethane . The procedure begins by dissolving 1,3-dichloro-5-isocyanatobenzene in anhydrous dichloromethane under an inert atmosphere. Pyridin-3-ylmethylamine is then added dropwise to the solution, followed by continuous stirring at room temperature for 24 hours. The solvent is evaporated under reduced pressure, yielding a white crystalline solid.
Key advantages of this method include its simplicity and the avoidance of high-temperature conditions, which minimizes side reactions. However, the extended reaction time and the need for strict moisture control pose practical challenges.
| Parameter | Details |
|---|---|
| Reactants | 1,3-Dichloro-5-isocyanatobenzene, Pyridin-3-ylmethylamine |
| Solvent | Dichloromethane |
| Temperature | Room temperature (25°C) |
| Reaction Time | 24 hours |
| Workup | Solvent evaporation |
| Yield | Not explicitly reported |
Reaction of Substituted Anilines with Isocyanates
An alternative synthesis involves the condensation of substituted anilines with isocyanates. In this method, 2,5-dichloroaniline reacts with pyridin-3-ylmethyl isocyanate in tetrahydrofuran (THF) at 0–5°C . The reaction mixture is stirred for 12 hours, after which the product is precipitated by adding ice-cold water. The crude product is purified via recrystallization from ethanol.
This method offers moderate yields and avoids the use of moisture-sensitive reagents. However, the requirement for low temperatures increases operational complexity.
Urea Precursor-Based Synthesis
A less common approach utilizes urea precursors such as carbamoyl chlorides. For example, 2,5-dichlorophenyl carbamoyl chloride reacts with pyridin-3-ylmethylamine in the presence of a base like triethylamine. The reaction proceeds in acetonitrile at 50°C for 6 hours, followed by filtration and column chromatography for purification.
While this method achieves faster reaction times, the limited commercial availability of carbamoyl chlorides restricts its scalability.
| Parameter | Details |
|---|---|
| Reactants | 2,5-Dichlorophenyl carbamoyl chloride, Pyridin-3-ylmethylamine |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Temperature | 50°C |
| Reaction Time | 6 hours |
| Workup | Filtration, column chromatography |
| Yield | Not explicitly reported |
Mechanistic Insights and Side Reactions
The electron-withdrawing chlorine substituents on the phenyl ring enhance the electrophilicity of the isocyanate group, facilitating nucleophilic attack by the amine . Competing side reactions, such as the formation of biuret derivatives, are suppressed by maintaining stoichiometric excess of the amine. Computational studies suggest that the pyridine ring’s electron-donating effects stabilize transition states during urea formation .
Comparative Analysis of Synthesis Methods
A critical evaluation of the three methods reveals distinct trade-offs:
-
Nucleophilic Addition :
-
Pros : Simple setup, no specialized equipment.
-
Cons : Long reaction time, moisture sensitivity.
-
-
Aniline-Isocyanate Condensation :
-
Pros : Moderate yields, avoids moisture issues.
-
Cons : Requires low temperatures, costly isocyanates.
-
-
Carbamoyl Chloride Route :
-
Pros : Fast reaction, high purity.
-
Cons : Limited precursor availability, complex purification.
-
Characterization and Validation
Synthesized batches of 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea are validated using spectral techniques:
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell proliferation pathways.
Comparison with Similar Compounds
Structural Analogs with Dichlorophenyl Substitutions
The 2,5-dichlorophenyl group is a critical pharmacophore in urea derivatives. Key comparisons include:
Key Observations :
Pyridinylmethyl-Containing Ureas
Compounds with pyridinylmethyl groups exhibit distinct pharmacological profiles:
Key Observations :
- Metabolic Stability : The trifluoromethyl group in ’s compound may confer resistance to oxidative metabolism, whereas the target compound’s pyridine ring could undergo faster hepatic clearance.
- Receptor Specificity : Pyridin-3-ylmethyl substitution (target) vs. pyridin-2-ylmethyl () may alter binding to P2X7 or other receptors due to positional isomerism .
Heterocyclic Variations in Urea Derivatives
Heterocyclic substituents significantly influence bioactivity:
Key Observations :
- DNA Interaction : The triazolo-pyridazine moiety in ’s compound may enable DNA binding, a feature absent in the target compound.
- Hydrogen Bonding: Pyridazinone derivatives (e.g., ) could exhibit stronger hydrogen-bonding interactions than the target’s pyridine group.
Data Tables
Table 1: Physicochemical Properties
Biological Activity
1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C13H11Cl2N3O
- Molecular Weight : 296.15 g/mol
- IUPAC Name : 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea
The biological activity of 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea is attributed to its interaction with specific molecular targets, including enzymes and receptors. The dichlorophenyl and pyridinylmethyl groups enhance its binding affinity, allowing it to inhibit various enzymatic activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 8 µg/mL | |
| E. coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study involving human cancer cell lines, 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea demonstrated significant cytotoxicity with IC50 values ranging from 1.5 to 5 µM across different cell lines. The compound was particularly effective against breast cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | Apoptosis induction | |
| A549 (Lung Cancer) | 3.0 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways.
Table 3: Enzyme Inhibition Data
Q & A
Q. What are the standard synthetic routes for 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves coupling a chlorophenyl isocyanate derivative with a pyridinylmethylamine precursor. Key steps include:
- Formation of urea linkage : React 2,5-dichlorophenyl isocyanate with 3-(aminomethyl)pyridine under anhydrous conditions (e.g., dry THF or DCM) at 0–25°C .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of isocyanate to amine) to minimize side products.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and dichlorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 336.0452 for C₁₃H₁₀Cl₂N₃O) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. How can researchers design preliminary biological activity assays for this compound?
- Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
- Cellular viability screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR2). Focus on hydrogen bonding between the urea moiety and catalytic residues (e.g., Asp831 in EGFR) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from independent studies while controlling for variables like cell line passage number or assay temperature .
- Dose-response validation : Replicate experiments under standardized conditions (e.g., 37°C, 5% CO₂) using orthogonal assays (e.g., Western blotting for target phosphorylation) .
Q. How can structure-activity relationship (SAR) studies improve the compound’s potency?
- Substituent modification : Replace chlorine atoms on the phenyl ring with electron-withdrawing groups (e.g., CF₃) to enhance target affinity .
- Scaffold hybridization : Integrate the pyridinylmethyl group into bicyclic systems (e.g., pyridopyrimidines) to improve metabolic stability .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic (PK) properties?
- In vitro ADME : Assess metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 monolayers .
- In vivo PK : Administer 10 mg/kg intravenously to Sprague-Dawley rats; collect plasma samples at 0–24 h for LC-MS/MS analysis .
Methodological Considerations
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
- Cross-validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .
- Isotopic labeling : Synthesize a deuterated analog to confirm peak assignments in complex spectra .
Q. What experimental designs minimize off-target effects in mechanistic studies?
- CRISPR/Cas9 knockout models : Validate target specificity using isogenic cell lines lacking the putative target protein .
- Proteome-wide profiling : Employ thermal shift assays or affinity pulldown followed by mass spectrometry to identify interacting proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
